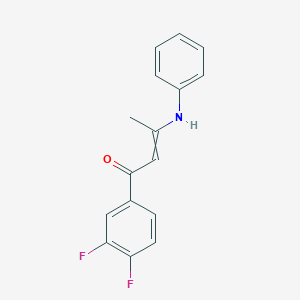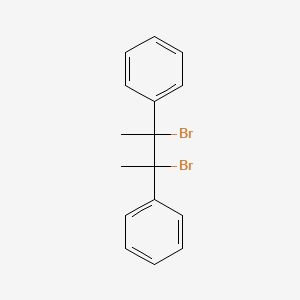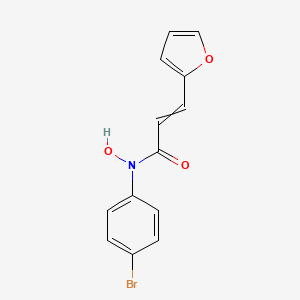![molecular formula C8H11ClN2O2 B14323269 (E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile CAS No. 100158-69-8](/img/structure/B14323269.png)
(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile is an organic compound with a complex structure that includes multiple functional groups such as a nitrile, an ester, and an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of an appropriate alkene with a chlorinating agent to introduce the chlorine atom. This is followed by the introduction of the nitrile group through a nucleophilic substitution reaction. The ester and amine functionalities are then introduced through subsequent reactions, such as esterification and amination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce other functional groups within the molecule.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile exerts its effects depends on its interactions with molecular targets. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The ester and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The specific pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-2-chloro-3-[[(methoxy)carbonyl]methylamino]-2-propene nitrile : Similar structure but with a methoxy group instead of an ethoxy group.
- (E)-2-chloro-3-[[(propoxy)carbonyl]methylamino]-2-propene nitrile : Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in (E)-2-chloro-3-[[(ethoxy)carbonyl]methylamino]-2-propene nitrile may confer unique properties, such as different solubility or reactivity compared to its analogs. This can influence its suitability for specific applications in research and industry.
Propriétés
Numéro CAS |
100158-69-8 |
|---|---|
Formule moléculaire |
C8H11ClN2O2 |
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
ethyl 2-[[(E)-2-chloro-2-cyanoethenyl]-methylamino]acetate |
InChI |
InChI=1S/C8H11ClN2O2/c1-3-13-8(12)6-11(2)5-7(9)4-10/h5H,3,6H2,1-2H3/b7-5+ |
Clé InChI |
MCNYJZYFQRBNKR-FNORWQNLSA-N |
SMILES isomérique |
CCOC(=O)CN(C)/C=C(\C#N)/Cl |
SMILES canonique |
CCOC(=O)CN(C)C=C(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)
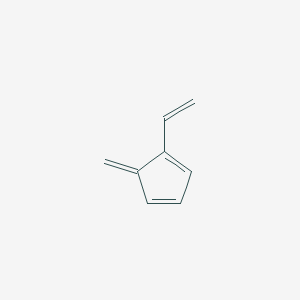
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
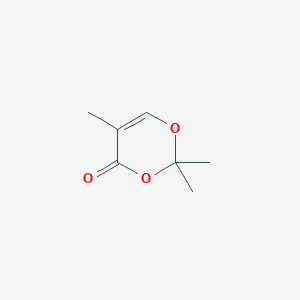
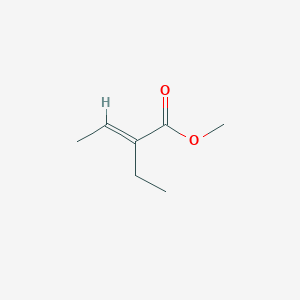
![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)

